(1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Asymmetric Synthesis Chiral Auxiliary Heterocyclic Chemistry

(1R,2R,3S,4S)-(−)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS 202187-24-4) is a single-enantiomer, exo,exo-configured bicyclic β-amino acid built upon a rigid norbornene scaffold. It belongs to the class of conformationally constrained cyclic β-amino acids that restrict backbone torsional angles when incorporated into peptides or serve as chiral auxiliaries for asymmetric synthesis.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 202187-24-4
Cat. No. B12053546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
CAS202187-24-4
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1C2C=CC1C(C2C(=O)O)N
InChIInChI=1S/C8H11NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H,10,11)/t4-,5+,6+,7-/m0/s1
InChIKeyFCYFJGGJCJDCPB-WNJXEPBRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R,3S,4S)-(−)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic Acid: Chiral Constrained β-Amino Acid Building Block for Stereocontrolled Synthesis


(1R,2R,3S,4S)-(−)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS 202187-24-4) is a single-enantiomer, exo,exo-configured bicyclic β-amino acid built upon a rigid norbornene scaffold [1]. It belongs to the class of conformationally constrained cyclic β-amino acids that restrict backbone torsional angles when incorporated into peptides or serve as chiral auxiliaries for asymmetric synthesis [2]. The compound bears both a primary amine and a carboxylic acid on adjacent carbons of the bicyclo[2.2.1]hept-5-ene framework, with the exo,exo relative orientation and the specific (1R,2R,3S,4S) absolute configuration conferring a levorotatory (−) optical rotation.

Why Racemic or Opposite-Enantiomer Substitution Fails for (1R,2R,3S,4S)-(−)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic Acid


Substituting the single (1R,2R,3S,4S)-(−) enantiomer with the racemic mixture (CAS 92511-32-5), the opposite (1S,2S,3R,4R)-(+) enantiomer (CAS 202187-27-7), or other diastereomers of 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is not functionally equivalent in stereocontrolled applications. The absolute configuration of this amino acid directly dictates the stereochemical outcome of downstream products when used as a chiral auxiliary, with enantiomeric excess values reaching 95–99% only when the enantiopure (−)-form is employed [1]. In peptide foldamer design, the (1R,2R,3S) absolute configuration induces a measurably more stable 3₁₀-helical secondary structure compared to the (1S,2S,3R) isomer, as quantified by temperature-dependent amide proton chemical shift coefficients [2]. These differences are not merely analytical distinctions—they translate into divergent biological, catalytic, and structural performance that cannot be recovered by using an incorrect or undefined stereoisomer.

Quantitative Differentiation Evidence: (1R,2R,3S,4S)-(−)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic Acid vs. Closest Analogs


Enantiomer-Controlled Stereochemical Outcome in Chiral Auxiliary-Mediated Heterocycle Synthesis

When (–)-(1R,2R,3S,4S)-3-aminonorbornene-2-carboxylic acid is employed as a stoichiometric chiral auxiliary in domino ring-closure / retro-Diels–Alder sequences, the absolute configuration of the starting amino acid controls the configuration of the newly generated stereogenic center. The resulting tetracyclic pyrrolopyrimidine and pentacyclic isoindoloquinazoline diastereomers are obtained in enantiomerically pure form after microwave-induced retro-Diels–Alder cleavage, yielding heterocyclic enantiomers with ee values of 95–99% [1]. If the racemic mixture (CAS 92511-32-5) is used instead, the products are obtained as racemates, negating the entire purpose of the asymmetric synthesis.

Asymmetric Synthesis Chiral Auxiliary Heterocyclic Chemistry

Enantiomer-Dependent 3₁₀-Helix Stability in Norbornene-Containing β-Peptide Foldamers

In a direct head-to-head comparison of diastereomeric pentapeptides AcAla-NRB-Ala-Aib-AlaNH₂ containing either the (1R,2R,3S) or the (1S,2S,3R) enantiomer of norbornene amino acid (NRB), the (1R,2R,3S) enantiomer consistently produces a more stable 3₁₀-helix. In CD₃OH, the C-terminal primary amide proton Δδ/ΔT coefficient—a quantitative measure of intramolecular hydrogen bond strength—is 0.8 ppb K⁻¹ for the (1R,2R,3S)-containing peptide vs. 2.6 ppb K⁻¹ for the (1S,2S,3R) counterpart [1]. In D₂O, the C-terminus Δδ/ΔT values are 3.8–4.5 ppb K⁻¹ vs. 4.0–5.5 ppb K⁻¹, respectively. ¹³C magnetic non-equivalence (MNE) of the diastereotopic Aib methyl groups, a probe of chiral secondary structure, is larger for the (1R,2R,3S) peptide in CD₃CN (3.69 vs. 3.38 ppm) and CD₃OD (2.79 vs. 1.94 ppm) [1].

Peptide Foldamer Secondary Structure Stability β-Amino Acid

Absolute Configuration Dictates Handedness of β-Strand Secondary Structures in Norbornene Amino Acid Oligomers

Oligomers of constrained cis-exo-β-norbornene amino acid form consecutive six-membered hydrogen-bonded β-strand structures whose handedness is determined exclusively by the enantiomer employed: the (2R,3S) enantiomer produces left-handed strands, while the (2S,3R) enantiomer produces right-handed strands [1]. This stereochemical control over secondary structure sense is an all-or-nothing property; using the racemic mixture would yield a mixture of opposite helicities with no net conformational preference. The relationship between configuration and strand handedness was established by extensive NMR, circular dichroism (CD), infrared spectroscopy (IR), and molecular dynamics (MD) simulations [1].

Foldamer Chirality β-Strand Mimetics Oligomer Conformation

Diastereomer-Specific ESI-MS/MS Fragmentation Enables Unambiguous Identity Confirmation of the exo,exo-cis Stereoisomer

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) reveals distinct fragmentation pathways for cis-(2S,3R) vs. trans-(2S,3S) β-norbornene amino acid derivatives. The protonated cis-Boc-β-norbornene amino acid eliminates the Boc group to form [M+H−Boc+H]⁺, while the trans isomer additionally generates a characteristic [M+H−C₄H₈]⁺ ion [1]. In sodium-cationized peptide diastereomers, the fragmentation cascade proceeds via [M+Na−Boc+H]⁺ for cis-configured peptides and [M+Na−C₄H₈]⁺ for trans-configured peptides, yielding diagnostic retro-Diels–Alder product ion profiles that unambiguously distinguish the two diastereomers [1]. This analytical differentiation is critical because the exo,exo-cis (1R,2R,3S,4S) geometry of the target compound is the biologically and synthetically relevant configuration; the endo or trans isomers exhibit different conformational preferences and cannot serve as substitutes.

Analytical Chemistry Mass Spectrometry Diastereomer Differentiation

Single-Enantiomer Procurement vs. Racemic Mixture: Purity and Specification Requirements for Stereocontrolled Applications

Commercially, the target compound (CAS 202187-24-4) is supplied as the single (1R,2R,3S,4S)-(−) enantiomer, distinguishable from the racemic mixture (CAS 92511-32-5, specified as rel-(1R,2R,3S,4S) or 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid, 98% assay, melting point 261.0–263.0 °C, MFCD00143158) and from the opposite (1S,2S,3R,4R)-(+)-enantiomer (CAS 202187-27-7). The racemic mixture is offered at standard purity (98% chemical purity) but with undefined enantiomeric composition (1:1 by definition), whereas the single (−)-enantiomer is required when stereochemical integrity must translate through a synthetic sequence [1]. The levorotatory optical rotation sign, denoted in the compound name itself, serves as a primary identity verification check before use.

Procurement Specification Stereochemical Purity Enantiomeric Excess

Validated Application Scenarios for (1R,2R,3S,4S)-(−)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Based on Quantitative Differentiation Evidence


Enantioselective Heterocycle Synthesis Using the Chiral Auxiliary Approach

The (−)-enantiomer serves as a stoichiometric chiral auxiliary in domino ring-closure / retro-Diels–Alder sequences to access enantiomerically pure pyrrolo[1,2-a]pyrimidines and pyrimido[2,1-a]isoindoles with ee values of 95–99% [1]. The absolute configuration of the product is entirely dictated by the (1R,2R,3S,4S) stereochemistry of the amino acid; using the racemic mixture or opposite enantiomer would yield racemic products or products of opposite absolute configuration, respectively. This application is validated by the peer-reviewed synthetic protocol of Miklós, Fülöp, and co-workers.

Design of Enantiomerically Defined β-Peptide Foldamers with Controlled Helix Stability

Incorporation of the (1R,2R,3S) norbornene amino acid into pentapeptide sequences yields a quantitatively more stable 3₁₀-helix than the (1S,2S,3R) isomer, as demonstrated by consistently lower amide proton temperature coefficients (Δδ/ΔT) in both organic and aqueous media [1]. The larger ¹³C magnetic non-equivalence values confirm a more robust chiral secondary structure. This makes the (−)-enantiomer the preferred choice for foldamer engineering where helix stability under physiological conditions is a critical performance parameter.

Stereochemically Pure Building Block for Click Chemistry Protein Modification

The norbornene scaffold of this amino acid class has been successfully employed for site-specific protein modification via bioorthogonal click chemistry, as demonstrated by Schneider et al. (ChemBioChem, 2013) [1]. The rigid exo,exo geometry presents the reactive norbornene double bond in a defined orientation, and the single enantiomer ensures that the installed modification does not introduce stereochemical heterogeneity into the protein conjugate—a critical requirement for pharmaceutical applications where regulatory agencies require defined stereochemistry.

Conformationally Constrained Scaffold for β-Sheet and β-Turn Induction in Peptidomimetics

The norbornene unit, when incorporated into peptide chains, functions as a potent inducer of β-sheet and β-turn type secondary structures [1]. The exo,exo-cis configuration of the (1R,2R,3S,4S) enantiomer orients the amino and carboxyl groups in the geometry required for parallel β-strand alignment, and the absolute configuration of the scaffold determines the strand handedness (left-handed for (2R,3S), right-handed for (2S,3R)) [2]. This enables rational design of peptidomimetics with predetermined secondary structure.

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